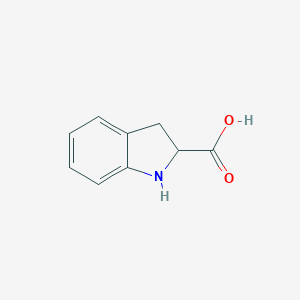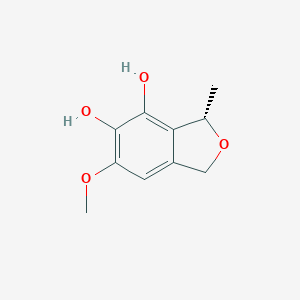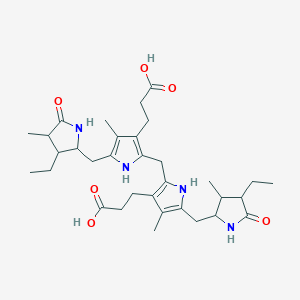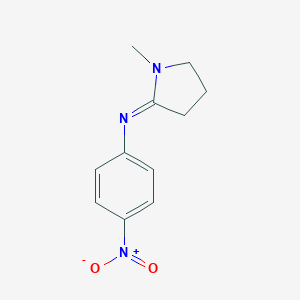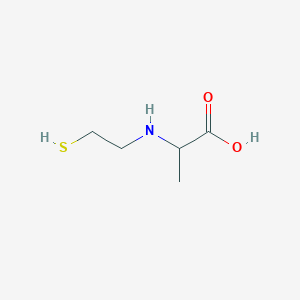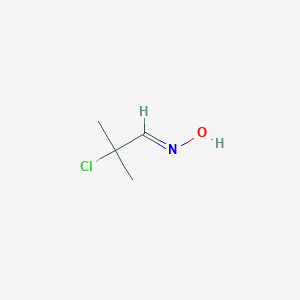
2-Chloro-2-methylpropionaldehyde oxime
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-2-methylpropionaldehyde oxime, commonly known as CMPO, is an organic compound that has gained significant importance in the field of nuclear chemistry and radiochemistry. CMPO is a chelating agent that can selectively extract actinides and lanthanides from aqueous solutions. The compound has been extensively studied for its potential applications in the nuclear fuel cycle, nuclear waste management, and nuclear medicine.
Mechanism Of Action
The mechanism of action of CMPO involves the formation of stable complexes with actinides and lanthanides. The compound contains a nitrogen and an oxygen atom that can coordinate with metal ions, forming a chelate. The resulting complex is then extracted from the aqueous solution using an organic solvent such as an alkylphosphine oxide or a dialkylamide.
Biochemical And Physiological Effects
CMPO has not been extensively studied for its biochemical and physiological effects. However, some studies have suggested that the compound may have toxic effects on living organisms. CMPO has been shown to induce DNA damage and cell death in human cells. Additionally, the compound has been found to accumulate in the liver and kidneys of rats, indicating potential toxicity in these organs.
Advantages And Limitations For Lab Experiments
One of the main advantages of using CMPO in lab experiments is its selectivity for actinides and lanthanides. This property allows for the separation and purification of these elements from complex mixtures. Additionally, CMPO is relatively easy to synthesize and can be obtained in high yields.
However, there are also some limitations associated with the use of CMPO in lab experiments. The compound can be difficult to handle due to its toxicity and the need for specialized equipment and procedures. Additionally, CMPO can be expensive to produce, limiting its widespread use in research.
Future Directions
There are several future directions for research involving CMPO. One area of interest is the development of new chelating agents that can selectively extract actinides and lanthanides with higher efficiency and selectivity. Additionally, the use of CMPO in the production of medical isotopes is an area of active research. Finally, the toxicity and potential health effects of CMPO on living organisms require further investigation to ensure safe handling and use of the compound.
Synthesis Methods
The synthesis of CMPO can be achieved through a variety of methods. One of the most commonly used methods is the reaction of 2-chloroacetophenone with hydroxylamine hydrochloride in the presence of sodium hydroxide. The resulting product is then treated with sodium hypochlorite to obtain CMPO. Other methods involve the reaction of chloroacetone with hydroxylamine or the reaction of 2-chloropropionitrile with hydroxylamine.
Scientific Research Applications
CMPO has a wide range of scientific research applications, particularly in the field of nuclear chemistry. The compound is used as a chelating agent for the selective extraction of actinides and lanthanides from aqueous solutions. This property makes CMPO useful in the nuclear fuel cycle for the separation of uranium and plutonium from spent nuclear fuel. Additionally, CMPO has been studied for its potential applications in the treatment of nuclear waste and the production of medical isotopes.
properties
CAS RN |
18537-69-4 |
|---|---|
Product Name |
2-Chloro-2-methylpropionaldehyde oxime |
Molecular Formula |
C4H8ClNO |
Molecular Weight |
121.56 g/mol |
IUPAC Name |
N-(2-chloro-2-methylpropylidene)hydroxylamine |
InChI |
InChI=1S/C4H8ClNO/c1-4(2,5)3-6-7/h3,7H,1-2H3 |
InChI Key |
SZGTXZBWWMKXMH-ZZXKWVIFSA-N |
Isomeric SMILES |
CC(C)(/C=N/O)Cl |
SMILES |
CC(C)(C=NO)Cl |
Canonical SMILES |
CC(C)(C=NO)Cl |
Other CAS RN |
18537-69-4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



